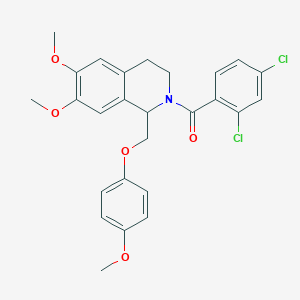
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25Cl2NO5 and its molecular weight is 502.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2,4-dichlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with significant biological activity. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on existing research.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with various benzoyl chlorides. The structural backbone consists of a tetrahydroisoquinoline core which is known for its diverse pharmacological activities. The presence of the dichlorophenyl and methoxyphenyl groups contributes to its unique chemical properties and biological interactions.
Pharmacological Properties
Research has highlighted several pharmacological properties of this compound:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells.
- Neuroprotective Effects : The compound has been shown to enhance the function of NMDA receptors selectively, particularly those containing GluN2C and GluN2D subunits. This action suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate these pathways comprehensively.
Toxicological Profile
The compound's toxicological profile has been evaluated through various standard assays:
- Acute Toxicity Tests : Results from acute toxicity studies indicate that the compound possesses a moderate toxicity profile, necessitating careful dosage considerations in therapeutic applications .
- Genotoxicity : Ames tests and other genotoxicity assays have been performed to assess mutagenic potential. Initial findings suggest a low risk of genotoxicity, although further long-term studies are warranted .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups. This suggests its potential as a neuroprotective agent .
- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism appears to involve both apoptosis and inhibition of cell cycle progression .
- Oxidative Stress Reduction : In vitro assays showed that the compound effectively scavenged free radicals, thus reducing oxidative stress markers in treated cells .
Data Summary Table
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2NO5/c1-31-18-5-7-19(8-6-18)34-15-23-21-14-25(33-3)24(32-2)12-16(21)10-11-29(23)26(30)20-9-4-17(27)13-22(20)28/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCFHPFITJRYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














